molecular formula C11H10O5 B3053956 Benzaldehyde, 3,5-bis(acetyloxy)- CAS No. 57179-37-0

Benzaldehyde, 3,5-bis(acetyloxy)-

Cat. No.: B3053956
CAS No.: 57179-37-0
M. Wt: 222.19 g/mol
InChI Key: MGGJRYRHTJRODD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)- typically involves the acetylation of 3,5-dihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of Benzaldehyde, 3,5-bis(acetyloxy)- follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-bis(acetyloxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(acetyloxy)- exerts its effects involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it useful as an antifungal agent . The molecular targets include superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 3,5-bis(acetyloxy)- is unique due to its dual acetoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

(3-acetyloxy-5-formylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJRYRHTJRODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557793
Record name 5-Formyl-1,3-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57179-37-0
Record name 5-Formyl-1,3-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 61.8 g (0.24 mole) of 3,5-diacetoxybenzoyl chloride and 6 g of 5% palladium on BaSO4 in 200 ml of dry xylene was efficiently stirred while bubbling in hydrogen gas. The reaction mixture was slowly heated to 115° C. in an oil bath and the heating was continued until the evolution of HCl gas ceased (approximately 5 hours). After cooling, the mixture was filtered and the xylene was removed in vacuo to leave 48 g (90%) of 3,5-diacetoxybenzaldehyde which was used without further purification in subsequent reactions.
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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